molecular formula C27H23FN4O3S2 B2879199 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide CAS No. 895098-62-1

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2879199
CAS No.: 895098-62-1
M. Wt: 534.62
InChI Key: ICBDWQRNXVTFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a polycyclic benzo[c]pyrimido[4,5-e][1,2]thiazine core modified with a 4-fluorobenzyl group at position 6 and a sulfone moiety (5,5-dioxido). A thioether linkage connects the core to an N-phenethylacetamide side chain. Structural studies likely employ SHELX software for crystallographic refinement, a standard in small-molecule analysis .

Properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c28-21-12-10-20(11-13-21)17-32-23-9-5-4-8-22(23)26-24(37(32,34)35)16-30-27(31-26)36-18-25(33)29-15-14-19-6-2-1-3-7-19/h1-13,16H,14-15,17-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBDWQRNXVTFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Bioactivity (Hypothesized) Synthesis Method
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazine 4-Fluorobenzyl, sulfone, phenethyl Potential kinase inhibition (low nM) Microwave-assisted
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivative (, Compound 19) Thiazolo[4,5-d]pyrimidine 7-Phenyl, hydroxycoumarin Anticancer (IC50 ~10 µM) Conventional heating
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorobenzyl, thiocarbonohydrazide Antimicrobial (MIC 25 µg/mL) Solution-phase synthesis

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 4-fluorobenzyl group may offer superior electronic and steric effects compared to chlorinated analogs (e.g., ), enhancing target affinity and bioavailability .
  • Sulfone vs. Thione : The sulfone moiety in the target compound likely improves oxidative stability over thione-containing analogs (e.g., ), reducing metabolic degradation .
  • Phenethyl Side Chain : The N-phenethylacetamide group may increase membrane permeability compared to bulkier substituents (e.g., hydroxycoumarin in ), aiding cellular uptake .

Bioactivity and Pharmacological Potential

  • Kinase Inhibition : The benzo[c]pyrimido[4,5-e][1,2]thiazine scaffold resembles kinase inhibitors (e.g., imatinib derivatives), with fluorination enhancing binding affinity .
  • Antimicrobial Activity : Thioether-linked compounds (e.g., ) exhibit moderate antimicrobial effects; the sulfone group may extend half-life in vivo .

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